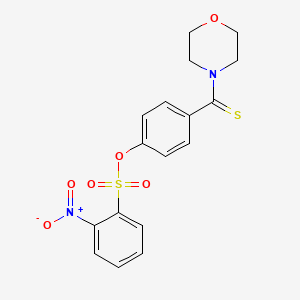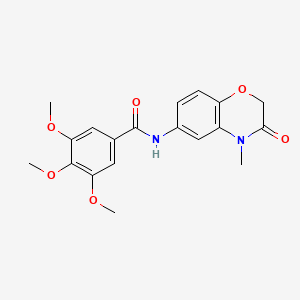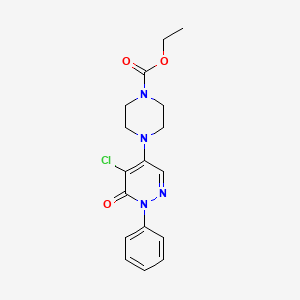
4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate, also known as NBD-Cl, is a chemical compound widely used in scientific research. It is a fluorescent labeling reagent that is commonly used to label proteins and peptides for biochemical and biophysical studies. The compound is widely used in the fields of biochemistry, molecular biology, and pharmacology due to its unique properties and versatility.
Mécanisme D'action
The mechanism of action of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate involves the covalent attachment of the compound to the amino acid residues of proteins and peptides. The compound reacts with the amino group of lysine and the N-terminal amino group of proteins and peptides to form stable thioether bonds. The fluorescent properties of this compound are due to the presence of the nitrobenzene and morpholine groups in the molecule.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects as it is used as a labeling reagent. However, the labeled proteins and peptides can be used to study the biochemical and physiological effects of various compounds and interactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate as a labeling reagent include its high sensitivity, stability, and versatility. The compound can be used to label a wide range of proteins and peptides, and the labeled molecules can be easily detected using fluorescence spectroscopy. The limitations of using this compound include its potential toxicity and the possibility of interfering with the biological activity of the labeled proteins and peptides.
Orientations Futures
There are several future directions for the use of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in scientific research. These include the development of new labeling strategies using this compound, the use of this compound to study protein-protein interactions in complex biological systems, and the use of this compound to study the conformational changes in membrane proteins. Additionally, the development of new fluorescent labeling reagents that can be used in conjunction with this compound could lead to new breakthroughs in the field of biochemistry and molecular biology.
Méthodes De Synthèse
The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate involves the reaction of 4-(4-morpholinyl)phenyl isothiocyanate with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in anhydrous conditions and requires the use of a suitable solvent such as dichloromethane or acetonitrile. The product is purified by column chromatography and characterized by spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate is a widely used fluorescent labeling reagent that is used to label proteins and peptides for biochemical and biophysical studies. The compound is used to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It is also used to study the conformational changes in proteins and peptides.
Propriétés
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S2/c20-19(21)15-3-1-2-4-16(15)27(22,23)25-14-7-5-13(6-8-14)17(26)18-9-11-24-12-10-18/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTFBUJNJJKDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-6-[(2-methylbenzyl)amino]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B4971326.png)
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4971331.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4971357.png)
![ethyl [10-(N,N-diethyl-beta-alanyl)-5-oxido-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B4971364.png)
![1-(4-chlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B4971365.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4971370.png)
![1,8,8-trimethyl-3-(4-phenyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4971383.png)
![methyl 3-[(methoxyacetyl)amino]-4-methylbenzoate](/img/structure/B4971390.png)
![N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4971394.png)
![17-benzyl-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4971398.png)
![2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4971400.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4971407.png)